Ensartinib (X-396) is a potent, orally available, small molecule tyrosine kinase inhibitor (TKI). [] Its primary target is anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers. [] Ensartinib exhibits 10-fold higher potency against ALK than the first-generation ALK TKI, crizotinib. [] Beyond ALK, ensartinib demonstrates inhibitory activity against other tyrosine kinases, including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [] This multi-kinase inhibitory profile makes ensartinib a promising candidate for various cancer treatments and biological research applications.
The molecular structure of Ensartinib is characterized by a dichloro-fluorophenyl ring and cyclic tertiary amine rings (piperazine). [] Molecular docking studies have revealed the binding orientation of Ensartinib within the substrate-binding pocket of the P-glycoprotein (P-gp) efflux transporter. [] Further investigation into the interaction of Ensartinib with other proteins and receptors is warranted.
Ensartinib undergoes biotransformation in human liver microsomes, generating both stable and reactive metabolites. [] One notable reaction involves the bioactivation of the piperazine ring, leading to the formation of iminium ion intermediates. [] Additionally, a unique metabolic pathway involving the dichloro-phenyl group was revealed through LC-MS/MS analysis. [] This analysis suggests potential sites for modification to alter the drug's metabolic profile and bioactivation potential.
Ensartinib exerts its primary anticancer effect by binding to and inhibiting ALK kinase, including ALK fusion proteins and ALK point mutation variants. [] This inhibition disrupts ALK-mediated signaling pathways, ultimately leading to the inhibition of tumor cell growth in ALK-expressing tumor cells. []
Ensartinib's interaction with drug efflux transporters plays a crucial role in its pharmacokinetics and potential for resistance. Studies have shown that while Ensartinib is a substrate of the P-glycoprotein (P-gp; ABCB1) efflux transporter, [] it acts as a potent inhibitor of both ABCB1 and ABCG2 transporters. [] This suggests that Ensartinib may modulate multidrug resistance (MDR) mediated by these transporters. Additionally, Ensartinib significantly inhibits CYP3A4 and CYP2C9, two cytochrome P450 enzymes involved in drug metabolism. [] This finding highlights the potential for clinically relevant pharmacokinetic drug-drug interactions (DDIs).
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: